molecular formula C14H11ClFNO2 B12999477 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide

3-Chloro-4-((4-fluorobenzyl)oxy)benzamide

Cat. No.: B12999477
M. Wt: 279.69 g/mol
InChI Key: WOUVPTZIBYPLOS-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is a benzamide derivative featuring a chlorine atom at the 3-position and a 4-fluorobenzyloxy group at the 4-position of the benzene ring. Its synthesis often involves coupling reactions between substituted benzoyl chlorides and amines or hydrazides under controlled conditions. Studies highlight the use of both conventional refluxing and ultrasonic irradiation methods, with the latter demonstrating superior efficiency in terms of reaction time and yield (e.g., 72–85% yields under ultrasound vs. 60–70% via conventional methods) .

Properties

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]benzamide

InChI

InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18)

InChI Key

WOUVPTZIBYPLOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide typically involves the reaction of 3-chloro-4-hydroxybenzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The benzyl ether linkage can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehydes or benzoic acids.

    Reduction: Formation of benzylamines.

Scientific Research Applications

3-Chloro-4-((4-fluorobenzyl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide Cl (3-position), 4-fluorobenzyloxy (4-position) C₁₄H₁₀ClFNO₂ Amide, chloro, fluoro, ether
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzamide OCH₃ (3-position), 2-chloro-4-fluorobenzyloxy (4-position) C₁₅H₁₃ClFNO₃ Amide, methoxy, chloro, fluoro, ether
4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide Azetidinone ring, 4-fluorophenyl, chloro C₂₃H₁₈ClFN₂O₃ Amide, azetidinone, fluoro, chloro

Key Observations :

  • Substituent Position : The 3-chloro and 4-fluorobenzyloxy groups in the target compound contrast with the 3-methoxy and 2-chloro-4-fluorobenzyloxy groups in the analog from . Methoxy groups enhance solubility due to their electron-donating nature, whereas chloro groups increase electrophilicity .
  • Core Structure: The azetidinone-containing analog () introduces a β-lactam ring, which may influence biological activity or metabolic stability compared to the planar benzamide core .

Key Observations :

  • Ultrasound methods reduce reaction times by 50–75% compared to conventional reflux, attributed to enhanced mass transfer and cavitation effects .
  • The use of polar aprotic solvents like acetonitrile (ACN) improves yields in both methods, while K₂CO₃ acts as a base to deprotonate intermediates .

Spectroscopic and Analytical Data

Table 3: Spectral Data Comparison

Compound Name IR (C=O stretch, cm⁻¹) ¹H-NMR (δ ppm, key signals) Molecular Weight (g/mol)
3-Chloro-4-((4-fluorobenzyl)oxy)benzamide 1640–1670 5.10 (s, 2H, –CH₂–), 7.02–7.97 (m, aromatic H) 293.69
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzamide 1640–1670 3.79 (s, 3H, –OCH₃), 5.19 (s, 2H, –CH₂–) 309.72
4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide 1670.56 5.05 (d, 1H, –CH–), 5.51 (d, 1H, –CH–) 428.10

Key Observations :

  • The C=O stretching frequency (~1640–1670 cm⁻¹) is consistent across analogs, confirming the amide moiety’s presence .
  • ¹H-NMR signals for the benzyloxy –CH₂– group appear near δ 5.10–5.19 ppm, while methoxy groups resonate at δ 3.79 .

Elemental Analysis and Purity

Table 4: Elemental Analysis (%)

Compound Name C (Calc/Found) H (Calc/Found) Cl (Calc/Found) N (Calc/Found)
4-(Benzyloxy)-N-(3-chloro-2-(4-fluorophenyl)-4-oxoazetidin-1-yl)benzamide 65.02/65.05 4.27/4.25 8.34/8.33 6.59/6.57
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzamide 65.98/65.95 4.84/4.87 8.11/8.13 6.41/6.39

Key Observations :

  • Close agreement between calculated and found values validates synthetic precision .
  • Higher chlorine content in the target compound (8.11–8.34%) compared to methoxy analogs may influence lipophilicity and bioavailability.

Biological Activity

3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide can be described by its molecular formula C13H10ClFNOC_{13}H_{10}ClFNO. It features a chloro and fluorine substituent on the aromatic rings, which are known to influence its biological properties.

The biological activity of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in tumor progression or inflammation.

Anticancer Activity

Research has indicated that compounds similar to 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide exhibit significant anticancer properties. A study evaluating biphenyl derivatives found that many exhibited cytotoxicity against human tumor cell lines, with some compounds demonstrating IC50 values comparable to established anticancer agents .

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxic effects of various benzamide derivatives were assessed against multiple cancer cell lines. The results are summarized in Table 1 below:

Compound NameCell LineIC50 (µM)Mechanism of Action
3-Chloro-4-((4-fluorobenzyl)oxy)benzamideHeLa25.0Induction of apoptosis
Biphenyl Derivative AMCF-719.5ROS production and GSH depletion
Biphenyl Derivative BA54922.3Inhibition of cell proliferation

Anti-inflammatory Activity

In addition to its anticancer potential, 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide has been investigated for anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests it may serve as a therapeutic agent for inflammatory diseases.

Research Findings

A recent study demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential utility in treating conditions characterized by inflammation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-Chloro-4-((4-fluorobenzyl)oxy)benzamide is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable stability in human liver microsomes compared to other species, suggesting a better pharmacokinetic profile in humans .

Table 2: Pharmacokinetic Properties

ParameterValue
Half-life (human microsomes)111.98 min
Clearance (mL/min/kg)15.52
BioavailabilityHigh

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